Hexafluorodisilane, also known as disilicon hexafluoride or trifluoro(trifluorosilyl)silane, is classified as a silane derivative. Its molecular formula is and it has a molecular weight of 170.16 g/mol. The compound is categorized under organosilicon compounds due to its silicon content. It is primarily utilized in research and development settings, particularly in the synthesis of advanced materials and coatings .
The synthesis of hexafluorodisilane can be achieved through several methods. One common approach involves the reaction of silicon tetrafluoride with silicon in the presence of a catalyst. This method requires careful control of reaction conditions such as temperature and pressure to optimize yield and purity.
Hexafluorodisilane features a linear molecular structure characterized by two silicon atoms bonded to six fluorine atoms. The structural representation can be denoted as follows:
The compound's structural formula can be represented using SMILES notation as F[Si](F)(F)[Si](F)(F)F
and its InChI key is SDNBGJALFMSQER-UHFFFAOYSA-N
.
Hexafluorodisilane participates in various chemical reactions, particularly those involving halogenation and hydrolysis:
The mechanism of action for hexafluorodisilane primarily involves its reactivity with substrates in chemical vapor deposition processes. When introduced into a reaction chamber:
Hexafluorodisilane possesses several notable physical and chemical properties:
Hexafluorodisilane has diverse applications across various scientific fields:
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